molecular formula C13H16O4 B1612010 Methyl 3-acetyl-4-isopropoxybenzoate CAS No. 259147-67-6

Methyl 3-acetyl-4-isopropoxybenzoate

Cat. No.: B1612010
CAS No.: 259147-67-6
M. Wt: 236.26 g/mol
InChI Key: ZOGPYKAGBMBZAW-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-isopropoxybenzoate: is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid and features an acetyl group at the third position and an isopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-4-isopropoxybenzoate typically involves the esterification of 3-acetyl-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-acetyl-4-hydroxybenzoic acid.

    Reduction: Methyl 3-acetyl-4-isopropoxybenzyl alcohol.

    Substitution: Methyl 3-acetyl-4-hydroxybenzoate.

Scientific Research Applications

Chemistry: Methyl 3-acetyl-4-isopropoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be used in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-isopropoxybenzoate depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

    Methyl 3-acetyl-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    Methyl 3-acetyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

Uniqueness: Methyl 3-acetyl-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can impart different physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-acetyl-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(2)17-12-6-5-10(13(15)16-4)7-11(12)9(3)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPYKAGBMBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266658
Record name Methyl 3-acetyl-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259147-67-6
Record name Methyl 3-acetyl-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259147-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetyl-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-acetyl-4-(1-methylethoxy)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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